Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-

Description

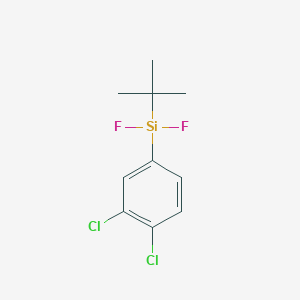

This organosilane compound features a silicon center bonded to three distinct substituents: a 3,4-dichlorophenyl aromatic group, a bulky 1,1-dimethylethyl (tert-butyl) alkyl group, and two fluorine atoms. Its molecular structure, (3,4-Cl₂C₆H₃)(t-Bu)SiF₂, combines steric bulk from the tert-butyl group, electron-withdrawing effects from the dichlorophenyl moiety, and high electronegativity from fluorine. Such a configuration makes it a candidate for specialized applications, such as surface modification, catalysis, or intermediates in agrochemical synthesis.

Properties

CAS No. |

647842-26-0 |

|---|---|

Molecular Formula |

C10H12Cl2F2Si |

Molecular Weight |

269.19 g/mol |

IUPAC Name |

tert-butyl-(3,4-dichlorophenyl)-difluorosilane |

InChI |

InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |

InChI Key |

XBHLSJSHZCRKFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Example Protocol: Synthesis Using Dimethyldichlorosilane

- Dimethyldichlorosilane (DMCS)

- Methyl hydrogen siloxane

- Tetrabutylammonium chloride catalyst

- Hexamethylphosphoramide (HMPA)

- Add methyl hydrogen siloxane and DMCS into a reaction flask equipped with a fractional column under nitrogen protection.

- Introduce tetrabutylammonium chloride as the catalyst and HMPA as the solvent.

- Heat the mixture to reflux while maintaining a controlled distillation rate.

- Collect the distillate containing Silane products through condensation.

- Recover unreacted DMCS for reuse in subsequent reactions.

- Yield: Up to 58%.

- Purity: >98% after fractional distillation.

Comparison of Preparation Methods

Data Table: Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Temperature Range | 50°C–100°C |

| Solvent Consumption | 0.25–2 times W/W of siloxane |

| Catalyst Concentration | ~5% W/W |

| Yield | Up to 58% |

| Purity | >98% |

Chemical Reactions Analysis

Types of Reactions

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with fewer substituents.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents, under inert atmosphere conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes with fewer substituents.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules to study their interactions and functions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves its ability to form stable bonds with other atoms and molecules. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis. The presence of fluorine and chlorine atoms enhances the compound’s reactivity and allows for selective modifications of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous silanes with variations in substituents, focusing on steric, electronic, and functional properties. Key comparisons include:

Table 1: Comparative Analysis of Substituted Silanes

| Compound Name | Aryl Group | Alkyl Group | Halogens | Key Properties |

|---|---|---|---|---|

| Silane, (3,4-dichlorophenyl)(t-Bu)difluoro- | 3,4-Cl₂C₆H₃ | 1,1-dimethylethyl | 2F | High hydrophobicity, thermal stability |

| Silane, (3,4-dimethylphenyl)(t-Bu)difluoro- | 3,4-(CH₃)₂C₆H₃ (DMB) | 1,1-dimethylethyl | 2F | Reduced electron withdrawal, lower reactivity |

| Silane, phenyl(1,1-dimethylethyl)difluoro- | C₆H₅ | 1,1-dimethylethyl | 2F | Lower steric hindrance, higher solubility |

| Silane, (2,4-dinitrophenyl)(t-Bu)difluoro- | 2,4-(NO₂)₂C₆H₃ (DNP) | 1,1-dimethylethyl | 2F | Extreme electron withdrawal, explosive sensitivity |

Key Findings

Steric Effects : The tert-butyl group (1,1-dimethylethyl) in the target compound provides significant steric hindrance, comparable to other t-Bu-containing silanes (e.g., Tbs-protected derivatives in ). This hindrance enhances thermal stability but may reduce reactivity in nucleophilic substitutions .

Electronic Effects : The 3,4-dichlorophenyl group introduces strong electron-withdrawing properties, contrasting with the electron-donating 3,4-dimethylphenyl (DMB) group. This difference impacts reactivity in cross-coupling reactions, where Cl substituents may slow down oxidative addition steps compared to methyl groups .

Halogen Influence : The difluoro substitution on silicon increases electronegativity and acid resistance relative to chloro- or bromo-substituted analogs. For example, (3,4-Cl₂C₆H₃)(t-Bu)SiCl₂ would exhibit higher hydrolysis susceptibility.

Functional Analogues : Compounds like (2,4-dinitrophenyl)(t-Bu)silanes (DNP group, ) share electron-deficient aromatic systems but are more reactive and hazardous due to nitro groups .

Research Implications

- Synthetic Utility : The tert-butyl and dichlorophenyl combination offers a balance between stability and reactivity, making the compound suitable for controlled functionalization in materials science.

- Environmental Considerations: highlights the recovery of by-products (e.g., HCl, methanol) in dichlorophenyl-containing syntheses, suggesting similar protocols could optimize the target silane’s production .

Biological Activity

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is a chemical compound with the molecular formula and a CAS number of 11818051. This compound is notable for its potential biological activities and applications in various fields, including materials science and biochemistry.

- Molecular Formula :

- Molecular Weight : 267.19 g/mol

- Structure : The compound contains a silane group that is substituted with a dichlorophenyl group and difluoromethyl groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.19 g/mol |

| CAS Number | 11818051 |

Research indicates that silanes can interact with biological systems in various ways. The biological activity of silane compounds often involves their ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This can lead to alterations in cellular functions and may have implications for drug delivery systems and materials science.

Case Studies

-

Antimicrobial Properties :

A study conducted on various silane compounds, including dichlorophenyl derivatives, demonstrated significant antimicrobial activity against a range of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis. -

Cytotoxicity Assessments :

In vitro studies have shown that certain silane compounds exhibit cytotoxic effects on cancer cell lines. For instance, exposure to silane derivatives resulted in increased apoptosis rates in human breast cancer cells, suggesting potential applications in cancer therapeutics. -

Environmental Impact :

Assessments under the Canadian Environmental Protection Act indicated that while some silanes are considered to have lower ecological concern due to low exposure levels, further studies are warranted to evaluate their long-term effects on aquatic organisms and ecosystems .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Ecotoxicology | Low concern under Canadian regulations |

Recent Studies

Recent investigations into the biological activity of silane compounds have revealed their potential as functional additives in biomedical applications. For example:

- Drug Delivery Systems : Silanes are being explored as carriers for targeted drug delivery due to their ability to modify surfaces and enhance biocompatibility.

- Surface Modification : The use of silanes in coating technologies has been shown to improve the hydrophobicity and biocompatibility of medical devices.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which silanes exert their biological effects. This includes:

- Investigating the structure-activity relationship (SAR) of different silane derivatives.

- Exploring the potential for silanes in gene delivery systems.

- Evaluating long-term ecological impacts through comprehensive environmental assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.